8-(1-Cyclohexyl-2-oxoethyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide
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Description
8-(1-Cyclohexyl-2-oxoethyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide is a useful research compound. Its molecular formula is C13H20BNO5 and its molecular weight is 281.12. The purity is usually 95%.
BenchChem offers high-quality 8-(1-Cyclohexyl-2-oxoethyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(1-Cyclohexyl-2-oxoethyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Unnatural Amino Acids
Cyclohexyl-alpha-MIDA-boryl aldehyde serves as a precursor in the synthesis of unnatural amino acids. These amino acids can be incorporated into peptides and proteins to study protein function, stability, and structure .
Suzuki-Miyaura Cross-Coupling Reactions
This compound is utilized in Suzuki-Miyaura cross-coupling reactions, a pivotal method in organic chemistry for forming carbon-carbon bonds. It enables the creation of complex organic compounds, including pharmaceuticals and polymers .
Iterative Cross-Coupling
Employed in iterative cross-coupling strategies, Cyclohexyl-alpha-MIDA-boryl aldehyde can be used to construct carbon chains with high precision. This is essential for the synthesis of various bioactive molecules and natural products .
Development of Boron-Containing Pharmaceuticals
The boronic ester moiety of this compound is valuable in the development of boron-containing drugs. These compounds have shown potential in targeting enzymes and receptors with high selectivity .
Material Science Applications
In material science, the compound’s boronic ester functionality is explored for creating novel materials with unique properties, such as self-healing polymers and boron-doped semiconductors .
Catalyst Design
Cyclohexyl-alpha-MIDA-boryl aldehyde is also investigated for its role in catalyst design. Its stable boronic ester can be a part of catalytic systems that facilitate various organic transformations .
properties
IUPAC Name |
2-cyclohexyl-2-(5-methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)acetaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO5/c1-15-7-12(17)19-14(15,20-13(18)8-15)11(9-16)10-5-3-2-4-6-10/h9-11H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUAFQNQEFKGFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C(C=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl-alpha-MIDA-boryl aldehyde |
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